N-Acetyl-L-norvaline
Overview
Description
N-Acetyl-L-norvaline, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Mechanism of Action
- N-Acetyl-L-norvaline (also known as N-Acetyl-DL-norvaline) is an organic compound with the chemical formula C7H13NO3. It exists as colorless crystals and is slightly hazardous to water .
- While its primary targets are not extensively studied, it is related to arginase activity modulation. Arginase is an enzyme involved in the urea cycle, converting arginine to ornithine. Upregulation of arginase has been associated with endothelial dysfunction, atherosclerosis, diabetes, and neurodegeneration .
- In a study using a mouse model of Alzheimer’s disease (AD), this compound demonstrated neuroprotective effects. It reduced beta-amyloidosis, alleviated microgliosis, and lowered TNFα transcription levels. Additionally, it increased levels of neuroplasticity-related protein PSD-95 in the hippocampus .
- The treatment with this compound activated several biological pathways related to cell survival and neuroplasticity. These pathways contribute to its neuroprotective effects and potential improvement of AD symptoms .
- Environmental factors, such as temperature, humidity, and storage conditions, can influence the stability of this compound. Proper storage in cool, dry places is recommended .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Cellular Effects
The cellular effects of N-Acetyl-L-norvaline are not well-studied. Its parent compound, L-norvaline, has been shown to have effects on cellular processes. For instance, L-norvaline has been found to reverse cognitive decline and synaptic loss in a murine model of Alzheimer’s disease . It inhibits both arginase and S6K1, which are involved in inflammation and oxidative stress
Molecular Mechanism
L-norvaline, its parent compound, has been shown to inhibit both arginase and S6K1, which are involved in inflammation and oxidative stress
Dosage Effects in Animal Models
L-norvaline, its parent compound, has been administered intraperitoneally at a dose of 10 mg/kg in adult male rats for a period of 30 days, showing a good safety profile .
Properties
IUPAC Name |
(2S)-2-acetamidopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFPUSAWVWWDG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420760 | |
Record name | N-ACETYL-L-NORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15891-50-6 | |
Record name | N-Acetyl-L-norvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15891-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ACETYL-L-NORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Acetyl-L-norvaline interact with enzymes and what are the downstream effects?
A1: this compound acts as a substrate for certain enzymes, particularly those belonging to the transcarbamylase family. Research shows that this compound exhibits substrate activation of trypsin at high concentrations, exceeding the reaction rate predicted by the Michaelis-Menten equation [, ]. It also serves as a substrate analog for N-acetyl-L-ornithine transcarbamylase (AOTCase). Structural studies reveal that this compound binds to the active site of AOTCase, providing valuable insights into substrate binding mechanisms and potential catalytic activity [, , , ].
Q2: Can you explain the structural features of this compound?
A2: While the provided abstracts do not contain the molecular formula, weight, or spectroscopic data for this compound, its structure can be inferred from its name and its similarity to other compounds mentioned. It is an N-acetylated derivative of the amino acid L-norvaline.
Q3: What is the significance of studying this compound in relation to enzyme specificity?
A3: this compound plays a crucial role in understanding enzyme specificity, particularly within the transcarbamylase family. Researchers have used it as a substrate analog to investigate the subtle differences in substrate recognition between closely related enzymes like AOTCase and N-succinyl-L-ornithine transcarbamylase (SOTCase) []. By studying how these enzymes interact with this compound, researchers gain insights into the structural determinants of substrate specificity and the catalytic mechanisms of these enzymes.
Q4: Are there any known computational studies related to this compound and its interactions?
A4: Although the provided abstracts do not mention specific computational studies, the availability of crystal structures for this compound in complex with enzymes like AOTCase [, , ] paves the way for computational investigations. These structures can be used in molecular docking, molecular dynamics simulations, and other computational chemistry approaches to further explore the binding interactions, energy landscapes, and dynamic behavior of this compound within the enzyme active site.
Q5: What are the potential research applications of this compound?
A5: Based on the research findings, this compound serves as a valuable tool in:
- Enzyme kinetics studies: Investigating the kinetic parameters and activation mechanisms of enzymes like trypsin [, ].
- Structural biology: Elucidating the substrate binding modes and catalytic mechanisms of transcarbamylases [, , , ].
- Enzyme engineering: Understanding the structural basis for substrate specificity and guiding the design of enzymes with altered substrate preferences [].
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